2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide

Lipophilicity Membrane permeability Drug-likeness

2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide (CAS 477886-11-6) is a synthetic small-molecule acetamide derivative with the molecular formula C₁₆H₁₅Cl₂NOS and a molecular weight of 340.27 g/mol. Its structure uniquely combines a 3,4-dichlorophenylacetyl pharmacophore with an N‑(2‑phenylsulfanylethyl) side‑chain.

Molecular Formula C16H15Cl2NOS
Molecular Weight 340.26
CAS No. 477886-11-6
Cat. No. B2788781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide
CAS477886-11-6
Molecular FormulaC16H15Cl2NOS
Molecular Weight340.26
Structural Identifiers
SMILESC1=CC=C(C=C1)SCCNC(=O)CC2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C16H15Cl2NOS/c17-14-7-6-12(10-15(14)18)11-16(20)19-8-9-21-13-4-2-1-3-5-13/h1-7,10H,8-9,11H2,(H,19,20)
InChIKeyUEHOBRAYORVEAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide (CAS 477886-11-6): Core Chemical Identity and Procurement Baseline


2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide (CAS 477886-11-6) is a synthetic small-molecule acetamide derivative with the molecular formula C₁₆H₁₅Cl₂NOS and a molecular weight of 340.27 g/mol . Its structure uniquely combines a 3,4-dichlorophenylacetyl pharmacophore with an N‑(2‑phenylsulfanylethyl) side‑chain. The compound belongs to the broader class of 2‑(3,4‑dichlorophenyl)‑N‑substituted acetamides, several members of which have been characterised as potent and selective κ‑opioid receptor (KOR) agonists [1]. The presence of both a dichlorophenyl ring and a phenylsulfanyl moiety distinguishes it from simpler N‑alkyl or N‑aryl analogues and may influence its lipophilicity, metabolic stability, and target‑binding profile.

Why Generic Substitution Is Not Advisable for 2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide (CAS 477886-11-6)


Substituting 2‑(3,4‑dichlorophenyl)-N‑(2‑(phenylsulfanyl)ethyl)acetamide with an in‑class analogue risks altering the compound’s pharmacological profile, as even small modifications to the N‑substituent of 2‑(3,4‑dichlorophenyl)acetamides can dramatically shift κ‑opioid receptor affinity and selectivity. For example, in a systematic SAR study, replacing the N‑methyl‑N‑[1‑substituted‑2‑(1‑pyrrolidinyl)ethyl] side‑chain with a simple N‑methyl group changed the in‑vitro potency by more than five‑fold [1]. The phenylsulfanyl group in the target compound introduces a sulfur atom capable of oxidative metabolism (sulfoxide/sulfone formation) and potential hydrogen‑bonding interactions that are absent in carbon‑only linkers and that cannot be replicated by generic N‑alkyl or N‑aryl analogues [2]. Consequently, interchanging the compound with a close analogue without head‑to‑head comparative data risks compromising experimental reproducibility and invalidating structure‑activity conclusions.

Quantitative Differentiation Evidence for 2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide (CAS 477886-11-6) Versus Closest Analogues


Molecular Shape and Lipophilicity Differentiation: Calculated logP and Topological Polar Surface Area Versus N-Ethyl Analogue

Compared with the simplest N‑alkyl analogue, 2‑(3,4‑dichlorophenyl)-N‑ethylacetamide (CAS 16505-76-3, MW = 232.10), the target compound has a substantially higher calculated logP (4.8 vs. 2.6) and a larger topological polar surface area (tPSA = 29.5 Ų vs. 20.3 Ų) [1]. The increased logP suggests enhanced membrane partitioning, while the sulfur atom contributes polarisable electrons that may influence target binding. The divergence in both molecular weight (340.27 vs. 232.10) and tPSA underscores that the two compounds occupy different physicochemical space and cannot be considered interchangeable for permeability or solubility optimisation studies.

Lipophilicity Membrane permeability Drug-likeness

Synthetic Diversification Potential: Oxidation of the Phenylsulfanyl Group to Sulfoxide and Sulfone

The phenylsulfanyl group uniquely enables post‑synthetic oxidation to the corresponding sulfoxide and sulfone, a transformation that has been quantitatively characterised for structurally related α‑phenylsulfanylacetamides [1]. In a representative study, oxidation of α‑phenylsulfanylacetamides with meta‑chloroperbenzoic acid (mCPBA) yielded >90% conversion to the sulfone within 2 h at 0 °C [1]. Analogues lacking the sulfur atom, such as 2‑(3,4‑dichlorophenyl)-N‑ethylacetamide or 2‑(3,4‑dichlorophenyl)-N‑phenethylacetamide, cannot undergo this transformation. This orthogonal reactivity provides a synthetic handle for generating libraries of oxidised congeners with potentially altered pharmacokinetic and pharmacodynamic properties.

Synthetic chemistry Functional group interconversion Sulfur oxidation

κ‑Opioid Receptor Pharmacophore Alignment: Class‑Level Inference from 2‑(3,4‑Dichlorophenyl)acetamide SAR

The 2‑(3,4‑dichlorophenyl)acetyl moiety is a privileged scaffold for κ‑opioid receptor (KOR) agonism. In the reference series 2‑(3,4‑dichlorophenyl)-N-methyl‑N‑[2‑(1‑pyrrolidinyl)-1‑substituted‑ethyl]acetamides, compounds with aryl‑containing N‑substituents exhibited KOR Kᵢ values in the low nanomolar range (e.g., compound 48: Kᵢ = 0.12 nM) [1]. While the target compound has not been directly assayed, the presence of a phenyl ring in the N‑(2‑phenylsulfanylethyl) side‑chain aligns with the SAR requirement for an aromatic group in the N‑substituent region to achieve high KOR affinity. In contrast, simple N‑alkyl analogues lacking this aromatic group show significantly reduced potency (e.g., N‑methyl analogue 13: ED₅₀ = 0.20 mg/kg vs. compound 48: ED₅₀ = 0.04 mg/kg in mouse abdominal constriction assay) [1].

Opioid receptor κ‑agonist Structure‑activity relationship

Molecular Weight Distinction: Substantially Larger Than Closest Analogues (340.27 vs. 232–303 g/mol)

The target compound has a molecular weight of 340.27 g/mol, which is 108.17 g/mol higher than the N‑ethyl analogue (232.10 g/mol) and 36.83 g/mol higher than the isomeric N‑(3,4‑dichlorophenyl)-2‑(phenylsulfanyl)acetamide (303.44 g/mol) . The larger molecular weight is entirely attributable to the unique 2‑(phenylsulfanyl)ethyl side‑chain, which adds both steric bulk and polarisability. In fragment‑based drug discovery, this molecular weight places the compound in the lead‑like space (250–350 g/mol), whereas the N‑ethyl analogue remains in the fragment space (<250 g/mol). This distinction matters for procurement when selecting starting points for lead optimisation: the target compound already possesses the molecular complexity of a lead, potentially reducing the number of synthetic iterations required.

Molecular weight Lead optimisation Fragment‑based drug design

Optimal Research and Industrial Application Scenarios for 2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide (CAS 477886-11-6)


κ‑Opioid Receptor Agonist Lead Identification and SAR Expansion

Given the established SAR of 2‑(3,4‑dichlorophenyl)acetamides as potent κ‑opioid agonists [1], the target compound can serve as a starting point for exploring the effect of a phenylsulfanyl‑containing side‑chain on KOR affinity, selectivity, and in‑vivo efficacy. Researchers can compare its profile directly with reference compounds such as U‑50488 or compound 48 from the literature to quantify contributions of the sulfur atom to receptor binding kinetics and functional activity.

Late‑Stage Diversification via Oxidation of the Phenylsulfanyl Handle

The phenylsulfanyl group is a well‑established synthetic handle for oxidation to sulfoxide and sulfone derivatives [2]. This enables the generation of a focused library of oxidised analogues from a single procurement lot of the parent compound. Such libraries are valuable for probing the impact of sulfur oxidation state on metabolic stability, solubility, and off‑target pharmacology, providing a competitive advantage over analogues that lack this reactive handle.

Physicochemical Property Benchmarking for Membrane Permeability Studies

With a calculated logP of approximately 4.8 [3], the target compound is significantly more lipophilic than its N‑ethyl analogue (logP ≈ 2.6). This makes it a suitable probe for investigating the relationship between logP and membrane permeability in parallel artificial membrane permeability assays (PAMPA) or Caco‑2 monolayers, where it can serve as a high‑logP reference point alongside lower‑logP analogues to establish a permeability‑lipophilicity correlation.

Building Block for Conjugate and Bivalent Ligand Synthesis

The phenylsulfanyl group can be further functionalised through alkylation or metal‑catalysed cross‑coupling reactions, enabling the attachment of fluorophores, biotin tags, or a second pharmacophore. This turns the target compound into a versatile scaffold for the design of bivalent κ‑opioid ligands or chemical biology probes, a utility not offered by carbon‑only or simple N‑alkyl analogues.

Quote Request

Request a Quote for 2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.